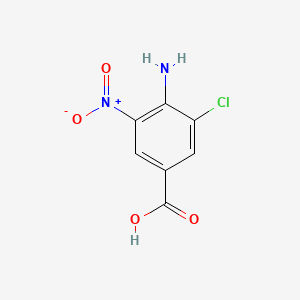

4-氨基-3-氯-5-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

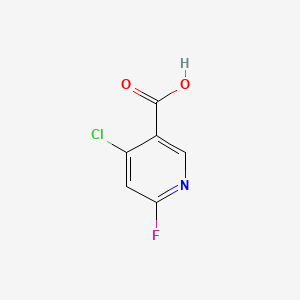

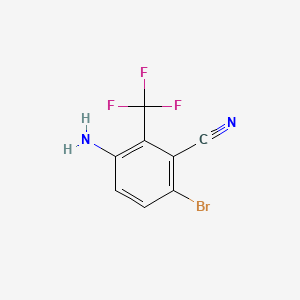

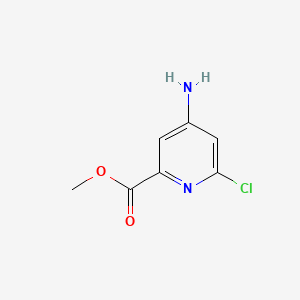

4-Amino-3-chloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H4ClNO4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

Synthesis Analysis

The synthesis of nitro compounds like 4-Amino-3-chloro-5-nitrobenzoic acid can be achieved through several methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines can also be used to prepare nitro compounds .Molecular Structure Analysis

The molecular structure of 4-Amino-3-chloro-5-nitrobenzoic acid consists of a benzene ring substituted with an amino group, a chloro group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined using spectroscopic techniques .Physical And Chemical Properties Analysis

4-Amino-3-chloro-5-nitrobenzoic acid has a molecular weight of 182.133 Da . Nitro compounds are known to have high dipole moments, which can affect their physical properties such as volatility and solubility . They can be identified by strong infrared bands at specific frequencies .科学研究应用

1. Double Decarboxylative Coupling Reactions

- Application Summary: 4-Amino-3-chloro-5-nitrobenzoic acid is used in double decarboxylative coupling reactions of carboxylic acids. This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Methods of Application: This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results or Outcomes: The double decarboxylative coupling reaction between two molecules of carboxylic acids is an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

2. Hirshfeld Surface Analysis

- Application Summary: 4-Amino-3-chloro-5-nitrobenzoic acid is used in the Hirshfeld surface analysis of the 4-amino 3-nitrobenzoic acid triclinic polymorph .

- Methods of Application: The compound is prepared in the triclinic crystal form. The monoclinic form is called polymorph I, while triclinic crystals are designated as polymorph II .

- Results or Outcomes: In the former polymorph, 4-A3NBA molecules are associated with the 3D network by H-bonds, while in the case of the latter polymorph, the H-bonded layers are incorporated into crystal structure by π•••π interactions .

6. Pharmaceutical Research

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

属性

IUPAC Name |

4-amino-3-chloro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHFFQWATLLGPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716801 |

Source

|

| Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-chloro-5-nitrobenzoic acid | |

CAS RN |

37902-01-5 |

Source

|

| Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)